3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
Overview
Description
“3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C21H15FO4 . It has a molecular weight of 350.340 . This compound is part of a class of compounds known as benzo[c]chromen-6-ones .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[c]chromen-6-one core with a 2-fluorobenzyl group attached via an oxygen atom and a methoxy group attached at the 8-position of the benzo[c]chromen-6-one core . For a detailed molecular structure, it’s recommended to refer to chemical databases or use molecular visualization software.Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 536.7±45.0 °C at 760 mmHg . The flash point is 268.1±23.6 °C . The LogP value, which is a measure of the compound’s lipophilicity, is 5.70 .Scientific Research Applications
Fluorescence Properties
3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one and its derivatives exhibit unique fluorescence properties. For example, certain derivatives display excellent fluorescence in ethanol solutions and solid states due to a larger conjugated system and various hydrogen bonds in their structures (Shi, Liang, & Zhang, 2017). These properties are crucial for applications in molecular recognition and the development of fluorescence-based sensors.
Synthesis and Molecular Structure
The compound and its related structures have been synthesized through various methods, including Bu3SnH mediated cyclisation and oxidation processes (Bowman, Mann, & Parr, 2000). Detailed studies on their molecular structures, including crystal packing and hydrogen bonding patterns, have been conducted, providing insights into their potential applications in material science and pharmaceuticals (El-Agrody et al., 2012).
Potential in Sensor Development
Specific derivatives of this compound have shown potential in the development of fluorogenic sensors. Their sensitivity to different environments, such as protic and aprotic solvents, makes them suitable for applications in analytical, environmental, and medicinal chemistry (Uchiyama et al., 2006).
Role in Chemical Synthesis
This compound also plays a role in various synthetic protocols, serving as a core structure in secondary metabolites of pharmacological importance. Its limited natural availability necessitates efficient synthetic procedures, which have been extensively reviewed (Mazimba, 2016). These procedures include Suzuki coupling reactions, radical mediated cyclization, and electrophilic metal-based catalysis, highlighting the compound's versatility in synthetic organic chemistry.
Future Directions
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4/c1-24-14-6-8-16-17-9-7-15(11-20(17)26-21(23)18(16)10-14)25-12-13-4-2-3-5-19(13)22/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKFHNPKURANPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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